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molecular formula C9H11NO2S B8652814 3-Amino-2-methyl-4-methylsulfanylbenzoic acid

3-Amino-2-methyl-4-methylsulfanylbenzoic acid

Cat. No. B8652814
M. Wt: 197.26 g/mol
InChI Key: KPPOMGPWTVZTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541423B1

Procedure details

10 g of methyl 2-amino-4-methylbenzothiazole-5-carboxylate (0.045 mol.) were dissolved in a mixture of 120 ml of water, 120 ml of ethylene glycol and 50 g of NaOH, and the mixture was stirred at 130° C. for 20 h. The mixture was then diluted with 50 g of ice, 3 drops of (n-Bu)4N+OH— solution were added and finally, at 20° C., 6.25 ml of dimethyl sulfate (0.05 mol) in 15 ml of toluene were added dropwise. After 30 min, the mixture was acidified with conc. HCl and the precipitate was filtered off with suction, washed with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
solvent
Reaction Step Four
[Compound]
Name
(n-Bu)4N OH—
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[C:7]([CH3:15])[C:5]=2[N:6]=1.[OH-].[Na+].S(OC)(OC)(=O)=O.Cl>O.C(O)CO.C1(C)C=CC=CC=1>[NH2:6][C:5]1[C:7]([CH3:15])=[C:8]([CH:9]=[CH:10][C:4]=1[S:3][CH3:2])[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
50 g
Type
solvent
Smiles
Name
(n-Bu)4N OH—
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC=1C(=C(C(=O)O)C=CC1SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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